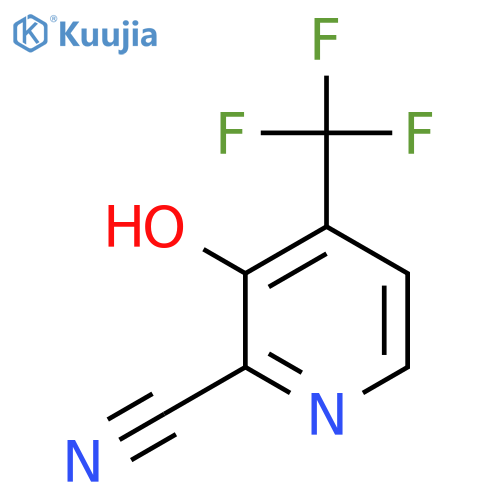Cas no 1805173-32-3 (3-Hydroxy-4-(trifluoromethyl)picolinonitrile)

3-Hydroxy-4-(trifluoromethyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-4-(trifluoromethyl)picolinonitrile
-
- インチ: 1S/C7H3F3N2O/c8-7(9,10)4-1-2-12-5(3-11)6(4)13/h1-2,13H
- InChIKey: HJIBEQHDWGWRPM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=C(C#N)C=1O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 2
3-Hydroxy-4-(trifluoromethyl)picolinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008307-250mg |
3-Hydroxy-4-(trifluoromethyl)picolinonitrile |
1805173-32-3 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029008307-1g |
3-Hydroxy-4-(trifluoromethyl)picolinonitrile |
1805173-32-3 | 95% | 1g |
$2,981.85 | 2022-04-01 |
3-Hydroxy-4-(trifluoromethyl)picolinonitrile 関連文献
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
3-Hydroxy-4-(trifluoromethyl)picolinonitrileに関する追加情報
Comprehensive Overview of 3-Hydroxy-4-(trifluoromethyl)picolinonitrile (CAS No. 1805173-32-3)
3-Hydroxy-4-(trifluoromethyl)picolinonitrile, with the CAS number 1805173-32-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the picolinonitrile family, characterized by its unique trifluoromethyl and hydroxyl functional groups. Researchers are particularly interested in its potential applications due to its structural versatility and reactivity, which make it a valuable intermediate in synthetic chemistry.
The growing demand for fluorinated compounds in drug discovery has propelled the relevance of 3-Hydroxy-4-(trifluoromethyl)picolinonitrile. Fluorination is a key strategy in modern medicinal chemistry, as it enhances the bioavailability and metabolic stability of therapeutic agents. This compound's trifluoromethyl group is a hotspot for innovation, aligning with trends in the development of small-molecule inhibitors and biologically active molecules. Its applications span from crop protection chemicals to pharmaceutical intermediates, addressing critical needs in sustainable agriculture and healthcare.
One of the most frequently searched questions in scientific forums is: "What are the synthetic routes for 3-Hydroxy-4-(trifluoromethyl)picolinonitrile?" The compound is typically synthesized through multi-step organic reactions, including halogenation, cyanation, and hydroxylation. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been explored to improve yield and efficiency. These methods are often discussed in the context of green chemistry, as researchers seek to minimize environmental impact while maintaining high purity.
Another trending topic is the role of nitrile-containing compounds in drug design. 3-Hydroxy-4-(trifluoromethyl)picolinonitrile exemplifies this trend, as its nitrile group can serve as a precursor for carboxylic acids, amides, or heterocycles. This adaptability makes it a sought-after building block for kinase inhibitors and antiviral agents, areas of high interest in the wake of global health challenges. Its potential in cancer therapeutics is also under investigation, with studies focusing on its ability to modulate key enzymatic pathways.
From an industrial perspective, the scalability of 3-Hydroxy-4-(trifluoromethyl)picolinonitrile production is a critical consideration. Companies are investing in continuous flow chemistry to optimize large-scale manufacturing, ensuring consistent quality and cost-effectiveness. This aligns with the broader shift toward process intensification in the chemical industry, where efficiency and sustainability are prioritized. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to verify the compound's purity and structural integrity.
In summary, 3-Hydroxy-4-(trifluoromethyl)picolinonitrile (CAS No. 1805173-32-3) is a compound of immense scientific and industrial value. Its unique chemical properties and broad applicability position it at the forefront of innovation in life sciences and material chemistry. As research continues to uncover new uses for this molecule, its role in addressing global challenges—from disease treatment to sustainable agriculture—will likely expand, making it a cornerstone of modern chemical development.
1805173-32-3 (3-Hydroxy-4-(trifluoromethyl)picolinonitrile) 関連製品
- 2639378-56-4(tert-butyl (2S)-6-amino-2-acetamidohexanoate)
- 1291251-78-9(4-(2-amino-3-phenylpropanamido)butanoic acid)
- 112671-42-8(4-Bromo-1-iodo-2-nitrobenzene)
- 1805557-09-8(Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 302804-57-5(ethyl 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido-4,5-dimethylthiophene-3-carboxylate)
- 361432-52-2(5-Methoxyl-8-bromo-2-tetralone)
- 1344866-99-4(3-(5-bromo-2-fluorophenyl)prop-2-en-1-amine)
- 81246-80-2(5'-O-DMT-2'-TBDMS-Uridine)
- 93578-02-0(1,3-benzodioxole-5-carbaldehyde N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone)
- 2171424-24-9((3R)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid)




